molecular formula C10H15F3O3S B14504758 Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate CAS No. 64769-57-9

Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate

Cat. No.: B14504758
CAS No.: 64769-57-9
M. Wt: 272.29 g/mol
InChI Key: OGRBTMLSCNUUOZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate can be synthesized through the esterification of 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoic acid and ethanol.

    Reduction: 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3,3-trifluoropropanoate: Lacks the butylsulfanyl group, making it less versatile in certain chemical reactions.

    Methyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(methylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate: Contains a methylsulfanyl group instead of a butylsulfanyl group, affecting its reactivity and properties.

Uniqueness

This compound is unique due to the presence of both the butylsulfanyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

64769-57-9

Molecular Formula

C10H15F3O3S

Molecular Weight

272.29 g/mol

IUPAC Name

ethyl 2-butylsulfanylcarbonyl-3,3,3-trifluoropropanoate

InChI

InChI=1S/C10H15F3O3S/c1-3-5-6-17-9(15)7(10(11,12)13)8(14)16-4-2/h7H,3-6H2,1-2H3

InChI Key

OGRBTMLSCNUUOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)C(C(=O)OCC)C(F)(F)F

Origin of Product

United States

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